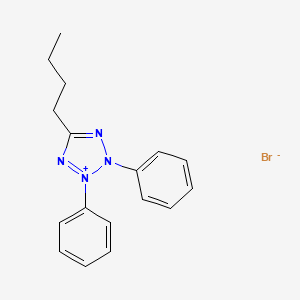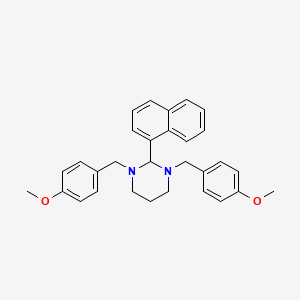
5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide
描述
5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide, also known as BDP, is a tetrazolium dye that has been widely used in scientific research for the detection of cell viability and proliferation. It is a redox indicator that changes color from yellow to purple upon reduction by living cells. BDP has been used in a variety of assays, including the MTT assay, the XTT assay, and the WST-1 assay.
作用机制
The mechanism of action of 5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide involves the reduction of the tetrazolium ring by living cells. The reduced form of this compound, which is purple in color, is insoluble in aqueous solutions and is trapped within the cells. The amount of formazan produced is proportional to the number of living cells in the sample. The mechanism of action of this compound is shown in Figure 2.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living cells. It is a redox indicator that is non-toxic to living cells at the concentrations used in cell viability assays. However, it should be noted that the use of this compound in cell viability assays may interfere with other assays that use tetrazolium dyes, such as the LDH assay.
实验室实验的优点和局限性
The advantages of using 5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide in cell viability assays include its high sensitivity, low cost, and ease of use. This compound is also stable in solution and has a long shelf life. However, there are some limitations to the use of this compound in cell viability assays. For example, the reduction of this compound by living cells is dependent on the metabolic activity of the cells. Therefore, the assay may not accurately reflect the number of viable cells in samples with low metabolic activity. In addition, the use of this compound in cell viability assays may interfere with other assays that use tetrazolium dyes, such as the LDH assay.
未来方向
There are several future directions for the use of 5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide in scientific research. One potential application is in the detection of cell death. This compound has been shown to detect apoptotic and necrotic cell death in vitro. However, further research is needed to determine the specificity and sensitivity of this compound in detecting different types of cell death. Another potential application is in the development of new drugs for the treatment of cancer. This compound has been used to screen for compounds that induce cell death in cancer cells. However, more research is needed to determine the efficacy and safety of these compounds in vivo. Finally, this compound may be used in the development of new diagnostic tools for the detection of infectious diseases. This compound has been used to detect bacterial and fungal infections in vitro. However, further research is needed to determine the specificity and sensitivity of this compound in detecting different types of pathogens.
Conclusion
In conclusion, this compound is a tetrazolium dye that has been widely used in scientific research for the detection of cell viability and proliferation. It is a redox indicator that changes color from yellow to purple upon reduction by living cells. This compound has been used in a variety of assays, including the MTT assay, the XTT assay, and the WST-1 assay. The advantages of using this compound in cell viability assays include its high sensitivity, low cost, and ease of use. However, there are some limitations to the use of this compound in cell viability assays. The future directions for the use of this compound in scientific research include the detection of cell death, the development of new drugs for the treatment of cancer, and the development of new diagnostic tools for the detection of infectious diseases.
科学研究应用
5-butyl-2,3-diphenyl-2H-tetrazol-3-ium bromide has been widely used in scientific research for the detection of cell viability and proliferation. It has been used in a variety of assays, including the MTT assay, the XTT assay, and the WST-1 assay. These assays are based on the reduction of this compound by living cells, which results in the formation of a purple formazan product. The amount of formazan produced is proportional to the number of living cells in the sample.
属性
IUPAC Name |
5-butyl-2,3-diphenyltetrazol-2-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N4.BrH/c1-2-3-14-17-18-20(15-10-6-4-7-11-15)21(19-17)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGEMVKFBCBGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3982110.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide](/img/structure/B3982111.png)
![4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide](/img/structure/B3982112.png)
![9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![4-[4-(4-bromophenoxy)phenyl]-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982134.png)
![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B3982147.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![2,2,2-trifluoroethyl 5-[(4-methoxybenzyl)amino]-5-oxopentanoate](/img/structure/B3982155.png)